mGluR-Mediated cAMP Modulation at Sub-Micromolar Concentrations Versus Piracetam's Non-mGluR Profile
Fasoracetam (NS-105) modulates adenylate cyclase activity through direct interaction with mGluR group II/III receptors at concentrations as low as 0.1 μM in rat cerebrocortical membranes, with the inhibitory action blocked specifically by group II antagonist (±)-α-ethylglutamic acid and group III antagonist MAP-4, but not by group I antagonist AIDA, confirming mGluR subclass selectivity [1]. In contrast, piracetam does not directly activate mGluRs; its mechanism is primarily attributed to modulation of AMPA-type glutamate receptors and membrane fluidity without mGluR engagement [2]. No direct mGluR binding affinity (IC50/Ki) comparable to fasoracetam has been published for piracetam, aniracetam, or oxiracetam.
| Evidence Dimension | mGluR-dependent cAMP modulation potency |
|---|---|
| Target Compound Data | 0.1 μM (inhibits forskolin-stimulated cAMP via group II/III mGluR); 1 μM (facilitates cAMP formation) |
| Comparator Or Baseline | Piracetam: no demonstrable mGluR activation at any tested concentration; AMPA receptor modulation only |
| Quantified Difference | Class-level mechanistic dichotomy: direct mGluR activation (fasoracetam) vs. AMPA modulation (piracetam) |
| Conditions | Rat cerebrocortical membrane preparations; forskolin-stimulated cAMP assay |
Why This Matters
For research programs investigating mGluR-mediated cognitive enhancement or ADHD pathophysiology, fasoracetam provides a unique pharmacological tool absent in generic racetams.
- [1] Oka M, Itoh Y, Shimidzu T, et al. Involvement of metabotropic glutamate receptors in Gi- and Gs-dependent modulation of adenylate cyclase activity induced by a novel cognition enhancer NS-105 in rat brain. Brain Research. 1997;754(1-2):121-130. View Source
- [2] Ahmed AH, Oswald RE. Piracetam defines a new binding site for allosteric modulators of AMPA receptors. Science. 2009;326(5950):1533-1537. View Source
